molecular formula C17H16N4O2 B14313516 3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one

Cat. No.: B14313516
M. Wt: 308.33 g/mol
InChI Key: ZUWRFGKOMQUIFC-RCCKNPSSSA-N
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Description

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one is a complex organic compound with a unique structure that includes a quinoxaline core, a hydroxymethyl group, and a methylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions One common method involves the condensation of 2-hydroxyquinoxaline with an appropriate aldehyde to form the quinoxaline coreThe final step involves the formation of the carbonimidoyl group by reacting the intermediate with 2-methylaniline under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the hydroxymethyl and methylanilino groups.

    2-Hydroxyquinoxaline: Contains a hydroxyl group on the quinoxaline core.

    N-(2-Methylanilino)quinoxaline: Similar structure but without the hydroxymethyl group.

Uniqueness

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the methylanilino group provides additional sites for chemical modification .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C17H16N4O2/c1-11-6-2-3-7-12(11)20-21-15(10-22)16-17(23)19-14-9-5-4-8-13(14)18-16/h2-9,20,22H,10H2,1H3,(H,19,23)/b21-15+

InChI Key

ZUWRFGKOMQUIFC-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\CO)/C2=NC3=CC=CC=C3NC2=O

Canonical SMILES

CC1=CC=CC=C1NN=C(CO)C2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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